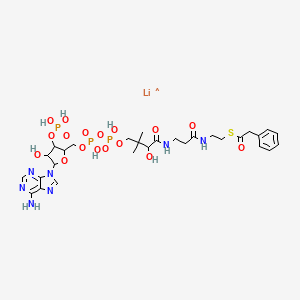
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of specific enzymes, resulting in various biochemical and physiological effects. In
Scientific Research Applications
Antifungal and Antimicrobial Activity
Compounds synthesized with the 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide structure have shown significant antifungal activity. For example, the study by Narayana et al. (2004) synthesized compounds that demonstrated potential as antifungal agents, highlighting the therapeutic potential of these compounds against fungal infections (Narayana et al., 2004).
Anticancer Activity
Research on N-1,3-benzothiazol-2-ylbenzamide derivatives, as conducted by Corbo et al. (2016), has shown that these compounds exhibit a significant inhibitory effect on cell growth, particularly on liver hepatocellular and breast cancer cell lines. This suggests the potential use of these compounds in the development of anticancer therapies (Corbo et al., 2016).
Corrosion Inhibition
The derivatives of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide have been evaluated for their corrosion inhibition properties. For instance, Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated an effective corrosion inhibiting effect against steel in acidic solutions, indicating their potential application in protecting metals from corrosion (Hu et al., 2016).
Cardiovascular Applications
Investigations into the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives as angiotensin II receptor antagonists have shown promising results for antihypertensive and cardiotropic drug development. This study by Drapak et al. (2019) highlights the potential of these compounds in treating hypertension and related cardiovascular conditions (Drapak et al., 2019).
properties
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-3-1-7(2-4-8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNWFBTVDVVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428901 | |
| Record name | SBB015368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | |
CAS RN |
94042-62-3 | |
| Record name | SBB015368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-3-[(Z)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B1609474.png)







![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)



